molecular formula C22H22ClN3O3 B11272367 methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B11272367
M. Wt: 411.9 g/mol
InChI Key: KFRQWURAGMRWDM-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a chloro substituent, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Chloro Substituent: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be introduced through a nucleophilic substitution reaction, where the chloro-substituted quinoline reacts with a tetrahydroquinoline derivative under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Methyl 6-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate and 4-aminoquinoline derivatives share structural similarities.

    Tetrahydroquinoline Derivatives: Compounds like 1,2,3,4-tetrahydroquinoline and its substituted derivatives.

Uniqueness

Methyl 6-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate is unique due to its combined structural features of both quinoline and tetrahydroquinoline moieties. This dual functionality allows it to exhibit a broader range of biological activities and chemical reactivity compared to simpler quinoline or tetrahydroquinoline derivatives.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

methyl 6-chloro-4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H22ClN3O3/c1-29-22(28)19-20(16-13-15(23)8-9-17(16)25-21(19)27)24-10-12-26-11-4-6-14-5-2-3-7-18(14)26/h2-3,5,7-9,13H,4,6,10-12H2,1H3,(H2,24,25,27)

InChI Key

KFRQWURAGMRWDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCCN3CCCC4=CC=CC=C43

Origin of Product

United States

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